4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-4-3-5-16(14-15)21-20(23)22-12-10-19(11-13-22)27(24,25)18-8-6-17(26-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWLDOYKBNQUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that are primarily linked to its interaction with specific biological targets. The following sections detail its applications in various research domains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide. Here are key findings:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, leading to cell cycle arrest. It activates pro-apoptotic pathways while inhibiting anti-apoptotic factors, which is critical for its anticancer efficacy .
- Cell Lines Tested : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various human cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines ranged from 0.02 to 0.08 μmol/mL, indicating potent activity .
Antimicrobial Properties
The sulfonamide moiety of the compound is associated with antimicrobial activity. Research indicates that it may inhibit bacterial growth by interfering with folate synthesis pathways:
- Mechanism : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to effective antibacterial action.
Case Studies
Several case studies have explored the efficacy and safety profiles of related compounds:
- Antiviral Activity : A study assessed the antiviral potential of structurally related compounds against Hepatitis B virus (HBV). Certain derivatives demonstrated significant inhibition of HBV replication, suggesting that modifications in the chemical structure could enhance antiviral properties .
- Toxicity Assessment : Toxicity studies conducted on animal models indicated a relatively high median lethal dose (LD50) for related compounds (448 mg/kg), suggesting low acute toxicity and supporting their therapeutic potential while minimizing adverse effects.
Comparative Analysis of Related Compounds
The following table summarizes the biological activity and properties of selected compounds related to this compound:
| Compound Name | Biological Activity | IC50 Values | Notable Mechanisms |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | 0.02 - 0.08 μmol/mL | Apoptosis induction, Folate synthesis inhibition |
| TASIN-1 | Anticancer | Not specified | Targeting colon cancer cell lines |
| Sulfonamide Derivative A | Antimicrobial | Effective against various strains | Inhibition of folate synthesis |
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)piperidine-1-carboxamide: Similar structure with a different position of the tolyl group.
4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 314.38 g/mol
The presence of the methoxy and sulfonyl groups contributes to its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.
In Vitro Studies
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
- Mechanism of Action : The anticancer activity is associated with the inhibition of key signaling pathways, such as:
Structure-Activity Relationship (SAR)
Studies indicate that modifications to the piperidine ring and substituents significantly affect the biological activity. For instance, replacing certain functional groups can enhance cytotoxicity against specific cancer types while maintaining selectivity towards cancer cells over normal cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity.
In Vitro Antibacterial Studies
Research has shown that derivatives of piperidine compounds often exhibit antibacterial effects against various bacterial strains. While specific data on this compound's antibacterial activity is limited, related studies suggest that piperidine derivatives can inhibit bacterial growth effectively, potentially making it a candidate for further antibacterial development .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of similar piperidine derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Cheng et al. (2011) | 1-benzyl-3.5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one | Inhibition of Coactivator-associated arginine methyltransferase 1 | Not specified |
| Recent SAR Analysis | Various piperidine derivatives | Anticancer activity against HePG2 and MCF7 cell lines | IC50 < 10 μM |
| T.A. Dar et al. (2022) | 2,6-diphenylpiperidin-4-one derivatives | Antioxidant and antibacterial activities | Not specified |
These studies emphasize the importance of structural modifications in enhancing the biological properties of piperidine derivatives.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step protocols:
- Sulfonylation : Reacting a piperidine precursor with 4-methoxybenzenesulfonyl chloride in solvents like dichloromethane or DMF, using triethylamine as a catalyst to neutralize HCl byproducts .
- Carboxamide Formation : Coupling the sulfonylated intermediate with m-toluidine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous conditions .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm), sulfonyl group (no direct protons), and aromatic protons from the 4-methoxyphenyl (δ 6.8–7.5 ppm) and m-tolyl (δ 7.1–7.3 ppm) moieties .
- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O from methoxy) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ should align with the molecular formula C₂₀H₂₃N₂O₄S (exact mass: 399.14 g/mol) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Target Selection : Prioritize targets based on structural analogs, e.g., sulfonamide-containing compounds often inhibit carbonic anhydrases or modulate inflammatory pathways .
- In Vitro Assays :
- Enzyme inhibition (e.g., CA-II/IX isoforms) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., acetazolamide for CA inhibition) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?
- SAR Analysis :
- Replace the 4-methoxy group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to improve target binding .
- Modify the piperidine ring (e.g., N-methylation) to reduce metabolic degradation .
- Computational Methods :
- Docking Studies : Use AutoDock Vina to predict binding modes with CA isoforms or kinases .
- ADMET Prediction : SwissADME or ProTox-II to assess solubility, CYP450 interactions, and toxicity .
Q. How should researchers address contradictory data in biological activity across studies?
- Source Identification : Check assay conditions (e.g., pH, buffer composition) that may alter enzyme inhibition profiles .
- Metabolite Interference : Use LC-MS to verify compound stability during assays; degradation products (e.g., hydrolyzed amide) may skew results .
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
Q. What strategies resolve low yields during scale-up synthesis?
- Reaction Optimization :
- Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side products .
- Switch to polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates .
- Purification Challenges : Replace column chromatography with pH-selective crystallization (e.g., acid/base extraction) for cost-effective scale-up .
Q. How can advanced NMR techniques elucidate conformational dynamics of the piperidine ring?
- VT-NMR (Variable Temperature) : Monitor ring inversion by observing coalescence of axial/equatorial proton signals at elevated temperatures .
- NOESY : Detect spatial proximity between the sulfonyl group and m-tolyl substituents to infer preferred ring puckering .
Methodological Considerations Table
| Research Objective | Key Methodology | Critical Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Carbodiimide-mediated coupling | Anhydrous conditions, 0–5°C for amide bond stability | |
| Biological Screening | CA inhibition assay | pH 7.4, 10 µM–100 µM compound gradient | |
| Structural Analysis | 2D NMR (HSQC, HMBC) | 500 MHz spectrometer, DMSO-d₆ solvent | |
| Computational Design | Molecular docking | Grid box centered on catalytic zinc ion (CA isoforms) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
